N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-methoxyethyl)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds involves complex methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis Techniques : Research has focused on developing synthesis techniques for related furan and benzofuran derivatives. These techniques often involve coupling reactions, cyclization processes, and electrophilic substitution reactions, providing a foundation for synthesizing complex furan-based compounds (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).
Reactivity and Modifications : Studies have explored the reactivity of furan and benzofuran derivatives towards various reagents, leading to the synthesis of compounds with potential biological activities. These findings suggest pathways for modifying furan compounds to achieve desired properties or biological activities (Ohemeng et al., 1994).
Potential Applications in Drug Discovery
Biological Activity : Research into similar furan and benzofuran derivatives has identified compounds with significant biological activities, such as enzyme inhibition, which could serve as leads for drug development. For example, some compounds have shown potent inhibitory activity against enzymes like 5-lipoxygenase, suggesting potential therapeutic applications (Ohemeng et al., 1994).
Synthetic Pathways for Pharmacologically Active Compounds : Synthesis studies provide valuable insights into creating pharmacologically active benzofuran derivatives, highlighting the versatility of furan and benzofuran scaffolds in medicinal chemistry (Bossio, Marcaccini, & Pepino, 1994).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The future directions of “N-(2-(furan-2-yl)-2-methoxyethyl)benzofuran-2-carboxamide” could involve further exploration of its biological activities and potential applications in many aspects .
Mechanism of Action
Target of Action
The compound N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide, also known as N-(2-(furan-2-yl)-2-methoxyethyl)benzofuran-2-carboxamide, is a derivative of furan and benzofuran . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . Similarly, benzofuran derivatives have been found to be suitable structures for antimicrobial agents . .
Mode of Action
Furan and benzofuran derivatives are known to interact with various targets to exert their therapeutic effects . The specific interactions of this compound with its targets would depend on the structural features of the compound and the nature of the targets.
Biochemical Pathways
Furan and benzofuran derivatives are known to affect various biochemical pathways due to their wide range of biological and pharmacological activities .
Result of Action
Furan and benzofuran derivatives are known to have various therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-15(13-7-4-8-20-13)10-17-16(18)14-9-11-5-2-3-6-12(11)21-14/h2-9,15H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSOWJYRFDSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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